5-bromo-2-chloro-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClN5O/c1-22-4-6-23(7-5-22)15-9-14(19-10-20-15)21-16(24)12-8-11(17)2-3-13(12)18/h2-3,8-10H,4-7H2,1H3,(H,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXOQDTUJGXIOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-bromo-2-chloropyrimidine with 4-methylpiperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride (NaH), palladium catalysts, and various organic solvents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
Pharmacological Applications
1.1 Cancer Treatment
One of the primary applications of 5-bromo-2-chloro-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide is in the treatment of cancer. This compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6, which are critical regulators of cell cycle progression. Inhibition of these kinases can lead to cell cycle arrest in cancer cells, making this compound a valuable candidate for cancer therapeutics, particularly in breast cancer treatment where CDK4/6 inhibitors have shown efficacy .
1.2 Antimalarial Activity
Recent studies have indicated that derivatives of this compound may also exhibit antimalarial properties. Research has focused on the inhibition of plasmodial kinases such as PfGSK3 and PfPK6, which are essential for the malaria parasite's lifecycle. Compounds structurally related to this compound have demonstrated significant inhibitory effects against these targets, suggesting potential for development as antimalarial agents .
Biological Characterization
3.1 In Vitro Studies
In vitro studies have been conducted to assess the biological activity of this compound against various cancer cell lines and malaria parasites. These studies typically measure parameters such as cell viability, apoptosis induction, and kinase inhibition profiles.
3.2 Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. These studies help elucidate the mechanism of action and optimize the structure for enhanced potency against specific kinases involved in disease processes .
Data Table: Summary of Applications and Findings
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Variations
The compound shares structural motifs with several analogues synthesized in recent studies. A detailed comparison is provided below:
Table 1: Structural and Functional Comparison
Functional and Pharmacological Insights
Target Compound vs. Spiro Pyrimidine ():
The spiro compound in incorporates a rigid benzoxazine-cyclopropane system, which may reduce conformational flexibility and enhance target specificity compared to the target compound’s simpler benzamide linkage. However, the latter’s methylpiperazine group likely improves aqueous solubility, a critical factor for oral bioavailability .- Target Compound vs. Thienopyrimidines (): Thieno[3,2-d]pyrimidines in replace the pyrimidine core with a thiophene-fused system, altering electronic distribution and binding interactions. However, the morpholino group in these analogues may reduce metabolic stability compared to the target compound’s methylpiperazine .
- Role of Halogen Substituents: Both the target compound and ’s spiro derivative feature bromo and chloro groups, which are known to enhance hydrophobic interactions in ATP-binding pockets of kinases. In contrast, fluorophenyl groups in ’s compounds provide electronegative character, improving hydrogen-bonding capacity .
Biological Activity
5-bromo-2-chloro-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study on related benzamide derivatives demonstrated their ability to inhibit RET kinase, an important target in various cancers. The compounds showed moderate to high potency in ELISA-based kinase assays, with some leading to reduced cell proliferation in RET-driven models .
The proposed mechanism of action for this class of compounds includes inhibition of key signaling pathways involved in cancer cell proliferation and survival. Specifically, the inhibition of RET kinase leads to downstream effects that disrupt tumor growth and metastasis . Additionally, some derivatives have shown activity against other targets such as histone deacetylases (HDACs), which are implicated in cancer progression .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Related compounds have demonstrated efficacy against various strains of bacteria, including gram-positive organisms. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
- RET Kinase Inhibition : A case study involving a series of benzamide derivatives indicated that specific substitutions on the benzamide scaffold could enhance RET kinase inhibition, leading to reduced viability in cancer cell lines .
- Antibacterial Screening : In another study, derivatives were screened against common bacterial strains using the agar-well diffusion method. Compounds showed significant inhibition zones, indicating potential as antibacterial agents .
Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-2-chloro-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide, and how can reaction yields be improved?
- Methodology : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to functionalize the pyrimidine core. Optimize solvent systems (e.g., DMF/H2O mixtures) and ligand choices (e.g., XPhos) to enhance regioselectivity . Monitor intermediates via LC-MS to identify bottlenecks. Pre-activate boronic acid derivatives to improve coupling efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodology : Combine <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns (e.g., bromine/chlorine positions). Use high-resolution mass spectrometry (HRMS) to verify molecular weight (±2 ppm). IR spectroscopy can validate amide bond formation (C=O stretch ~1650 cm<sup>−1</sup>) . X-ray crystallography (if crystalline) resolves stereochemical ambiguities .
Q. How does the 4-methylpiperazine moiety influence solubility and pharmacokinetic properties?
- Methodology : Perform logP measurements (shake-flask or HPLC) to assess lipophilicity. Compare with analogs lacking the piperazine group. Use PAMPA assays to evaluate passive membrane permeability. Piperazine derivatives often enhance aqueous solubility via protonation at physiological pH .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of halogen substituents (Br/Cl) on target binding?
- Methodology : Synthesize analogs with fluorine or iodine substitutions at the bromo/chloro positions. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities to targets (e.g., kinases or viral polymerases). Molecular docking (AutoDock Vina) identifies steric/electronic interactions influenced by halogens .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodology : Validate target engagement using orthogonal assays (e.g., enzymatic vs. cell-based). For antiviral activity, compare RNA polymerase inhibition (biochemical assay) with viral replication suppression (plaque reduction assay). Adjust for assay-specific variables like ATP concentrations or cell-line permeability .
Q. How can computational modeling predict off-target interactions of this compound?
- Methodology : Perform pharmacophore screening (e.g., Pharmit) against databases like ChEMBL. Use molecular dynamics simulations (GROMACS) to assess stability in binding pockets of homologous proteins. Prioritize high-risk off-targets (e.g., hERG channels) for experimental validation .
Q. What in vitro models best capture the compound’s metabolic stability?
- Methodology : Use human liver microsomes (HLMs) with NADPH cofactors to measure intrinsic clearance. Identify major metabolites via UPLC-QTOF. Compare with cytochrome P450 inhibition assays (CYP3A4/2D6) to predict drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
